Ro-3306

Catalog No.
S548187
CAS No.
M.F
C18H13N3OS2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro-3306

Product Name

Ro-3306

IUPAC Name

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C18H13N3OS2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10-

InChI Key

XOLMRFUGOINFDQ-YBEGLDIGSA-N

SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

RO3306; RO 3306; RO-3306

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Description

The exact mass of the compound (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one is 351.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structural Features and Potential Applications

  • Heterocyclic Rings

    The molecule contains three heterocyclic rings: thiazole, thiophene, and quinoline. Heterocyclic rings are prevalent in many biologically active molecules, including pharmaceuticals. Thiazole rings are found in Vitamin B1 (thiamine) and some antibiotics . Quinoline rings are found in antimalarial drugs and some antibiotics . The presence of these rings suggests the molecule may have interesting biological properties, although further research is needed.

  • Functional Groups

    The molecule also possesses an amino group and a methylene linker. Amino groups are essential for interaction with biological molecules, and methylene linkers can provide flexibility for binding to target proteins. These functional groups further enhance the potential for the molecule to have biological activity.

Overall, the structural features of (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one warrant further investigation for potential medicinal applications. However, no published research has explored its biological activity to date.

Future Research Directions:

  • Synthesis and Characterization

    The first step would be to develop a reliable and efficient method to synthesize this molecule. Once synthesized, characterization using various spectroscopic techniques (e.g., NMR, MS) would be necessary to confirm its structure.

  • Biological Activity Studies

    Following successful synthesis and characterization, the molecule could be tested for various biological activities, such as antibacterial, antifungal, or anti-cancer properties. In vitro and in vivo studies would be required to determine its efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies

    If the molecule shows promising biological activity, SAR studies could be performed to understand how modifications to its structure affect its potency and selectivity. This information would be valuable for optimizing the molecule for therapeutic purposes.

RO-3306 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a critical role in regulating the cell cycle, particularly the transition from the G2 phase to mitosis. Its empirical formula is C18H13N3OS2C_{18}H_{13}N_{3}OS_{2}, and it is characterized as an ATP-competitive inhibitor, with inhibition constants (KiK_i) of approximately 35 nM for the CDK1/cyclin B1 complex and 110 nM for the CDK1/cyclin A complex . RO-3306 is a cell-permeable compound, allowing it to effectively enter cells and exert its biological effects.

RO-3306 primarily inhibits CDK1 by competing with ATP for binding at the active site. It has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, such as HeLa and HCT116, by preventing the phosphorylation of substrates necessary for mitotic entry. The compound also demonstrates a reversible inhibition profile, meaning that its effects can be reversed upon removal from the cellular environment .

The biological activity of RO-3306 extends beyond mere cell cycle arrest. It has been observed to enhance apoptosis in cancer cells through mechanisms involving p53 signaling pathways. For instance, RO-3306 cooperates with Nutlin-3 to promote mitochondrial apoptosis independently of the cell cycle phase by downregulating anti-apoptotic proteins like Bcl-2 and survivin . Additionally, studies have indicated that RO-3306 exhibits antiviral properties against influenza virus infections by affecting host cell cycle dynamics .

  • Formation of Thiazole Ring: This involves the reaction of appropriate thiazole precursors under acidic or basic conditions.
  • Quinoline Derivative Formation: The introduction of quinoline moieties through cyclization reactions.
  • Final Coupling: The final product is obtained through coupling reactions that link the thiazole and quinoline components.

The detailed synthetic pathway can be adapted based on available reagents and desired yields.

RO-3306 has significant applications in both research and therapeutic contexts:

  • Cancer Research: It is widely used to study cell cycle regulation and the role of CDK1 in cancer progression.
  • Potential Therapeutics: Given its ability to induce apoptosis in cancer cells, RO-3306 is being explored as a potential therapeutic agent for various malignancies.
  • Antiviral Research: Recent studies suggest its efficacy against viral infections, particularly influenza, making it a candidate for antiviral drug development .

Interaction studies have revealed that RO-3306 not only inhibits CDK1 but also affects other kinases at higher concentrations. For example, it shows some inhibitory effects on CDK2 and PKCδ but with significantly higher KiK_i values (340 nM and 318 nM respectively), indicating lower selectivity compared to CDK1 . Furthermore, co-treatment with other compounds like AZ12253801 has demonstrated synergistic effects in inducing apoptosis in certain cancer cell lines.

Several compounds exhibit similar mechanisms of action or target cyclin-dependent kinases. Here are some notable examples:

Compound NameMechanism of ActionSelectivityUnique Features
RoscovitineInhibits multiple CDKsNon-selectiveBroad-spectrum CDK inhibition
PalbociclibSelective CDK4/6 inhibitorHigh selectivityUsed in clinical settings for breast cancer
DinaciclibInhibits multiple CDKsNon-selectivePotent against various cancer types
SeliciclibInhibits CDK2 and CDK9Moderate selectivityPotential use in hematological malignancies

RO-3306 stands out due to its high selectivity for CDK1 compared to other kinases at lower concentrations, making it a valuable tool for studying mitotic processes without broadly affecting other cellular pathways . Its unique ability to induce apoptosis through p53 signaling further differentiates it from other CDK inhibitors.

Molecular Structure and Stereochemical Properties

RO-3306 possesses a complex heterocyclic structure characterized by the molecular formula C18H13N3OS2 and a molecular weight of 351.45 daltons. The compound's systematic chemical name is (5Z)-5-Quinolin-6-ylmethylene-2-[(thiophen-2-ylmethyl)-amino]-thiazol-4-one, which reflects its intricate structural composition incorporating multiple aromatic ring systems. Alternative nomenclature for this compound includes 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone, demonstrating the complexity of its chemical architecture.

The stereochemical configuration of RO-3306 is defined by the (5Z) designation, indicating the specific geometric arrangement around the carbon-carbon double bond at the 5-position of the thiazolinone core. This stereochemical specificity is critical for the compound's three-dimensional structure and subsequent molecular interactions. The compound's structural uniqueness is further characterized by its InChI key: XOLMRFUGOINFDQ-YBEGLDIGSA-N, which serves as a unique digital identifier for this specific molecular entity.

The molecular architecture of RO-3306 comprises three distinct aromatic systems: a quinoline moiety, a thiophene ring, and a central thiazolinone heterocycle. The quinoline system contributes significant aromatic character and extends the conjugated π-electron system throughout the molecule. The thiophene ring, containing sulfur as a heteroatom, adds additional electronic diversity and contributes to the overall molecular polarity. The central thiazolinone core serves as the structural backbone, featuring both nitrogen and sulfur heteroatoms that influence the compound's electronic properties and potential for intermolecular interactions.

Synthesis and Optimization of Quinolinyl-Methylene-Thiazolinone Derivatives

The synthetic approach to RO-3306 follows established methodologies for thiazolinone derivative preparation, incorporating strategic optimization steps to achieve the desired quinolinyl-methylene substitution pattern. The synthesis of thiazolinone derivatives typically involves the formation of the heterocyclic core through cyclization reactions between appropriate precursors, followed by subsequent functionalization to introduce the quinoline and thiophene moieties.

The optimization of quinolinyl-methylene-thiazolinone derivatives represents a significant advancement in heterocyclic chemistry, with researchers focusing on the strategic placement of aromatic substituents to achieve desired electronic and steric properties. The quinoline-6-ylmethylene substituent at the 5-position of the thiazolinone ring is particularly noteworthy, as it establishes an extended conjugated system that influences both the compound's electronic properties and its overall molecular geometry.

Recent developments in nanocatalyzed synthetic protocols have provided new avenues for quinoline synthesis, which serve as important building blocks for compounds like RO-3306. These green chemistry approaches utilize various nanocatalysts to facilitate the formation of quinoline derivatives through multicomponent reactions, offering improved yields and reduced environmental impact compared to traditional synthetic methods. The development of such methodologies represents ongoing efforts to optimize the synthesis of complex heterocyclic systems while maintaining high selectivity and efficiency.

The structural optimization of thiazolinone derivatives, including RO-3306, involves careful consideration of substituent effects on the heterocyclic core. The introduction of the thiophen-2-ylmethyl amino group at the 2-position of the thiazolinone ring creates a unique substitution pattern that contributes to the compound's distinctive properties. This structural feature demonstrates the sophisticated approach taken in the design and synthesis of this class of compounds.

Physicochemical Properties: Solubility, Stability, and Crystallographic Data

The physicochemical characterization of RO-3306 reveals important insights into its behavior under various conditions and its suitability for different research applications. The compound exhibits limited aqueous solubility, which is typical for heterocyclic compounds containing multiple aromatic ring systems. Solubility studies demonstrate that RO-3306 is readily soluble in organic solvents, particularly dimethyl sulfoxide, with reported solubility values ranging from 7.03 mg/mL to approximately 20 mg/mL depending on experimental conditions.

SolventSolubility (mg/mL)Solubility (mM)Temperature Conditions
DMSO7.03-2020-36.98Gentle warming
Dimethyl formamide~20~57Room temperature
Aqueous buffer (1:2 DMSO:PBS)0.250.71pH 7.2
WaterInsoluble--
EthanolInsoluble--

The thermal properties of RO-3306 indicate a predicted boiling point of 569.1 ± 60.0°C, reflecting the compound's thermal stability under normal laboratory conditions. The compound's density is reported as 1.41 g/cm³, which is consistent with the presence of multiple aromatic rings and heteroatoms within its structure. The predicted pKa value of 3.99 ± 0.10 suggests that the compound exhibits weak acidic character, likely attributable to the thiazolinone nitrogen or other ionizable functional groups.

Stability studies reveal that RO-3306 maintains its integrity under appropriate storage conditions. The compound demonstrates stability for at least one year when stored as a powder at temperatures between 2-8°C. Solutions prepared in dimethyl sulfoxide can be stored at -20°C for up to three months without significant degradation. Long-term storage recommendations specify storage at -20°C for powder formulations, with stability extending up to four years under these conditions.

Spectroscopic characterization provides additional insights into the compound's structural properties. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 206, 238, 284, and 346 nanometers, reflecting the extended conjugation present within the molecular structure. These spectroscopic features are consistent with the presence of multiple aromatic chromophores and provide valuable analytical markers for compound identification and purity assessment.

Adenosine Triphosphate-Competitive Binding to Cyclin-Dependent Kinase 1/Cyclin B1 and Cyclin-Dependent Kinase 1/Cyclin A Complexes

Ro-3306 functions as an adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the nucleotide-binding pocket of cyclin-dependent kinase 1 [1]. The inhibitor demonstrates differential binding affinities to distinct cyclin-dependent kinase 1 complexes, with a Ki value of 35 nanomolar for cyclin-dependent kinase 1/cyclin B1 complexes and 110 nanomolar for cyclin-dependent kinase 1/cyclin A complexes [1]. This 3.14-fold difference in binding affinity reflects the structural differences between these two cyclin-dependent kinase 1 complexes and their respective cyclin partners [1].

The binding characteristics of Ro-3306 to cyclin-dependent kinase 1/cyclin B1 complexes demonstrate exceptional potency, with the 35 nanomolar Ki value representing one of the most potent selective cyclin-dependent kinase 1 inhibitors reported in the literature [1]. The cyclin-dependent kinase 1/cyclin A complex, while showing reduced affinity compared to the cyclin B1 complex, still maintains significant inhibition with the 110 nanomolar Ki value [1]. These differential binding affinities suggest that Ro-3306 may exhibit preferential inhibition of mitotic cyclin-dependent kinase 1/cyclin B1 complexes over the cyclin-dependent kinase 1/cyclin A complexes that are active during late S-phase and early G2-phase [7].

The adenosine triphosphate-competitive nature of Ro-3306 inhibition has been confirmed through kinetic studies, demonstrating that the compound binds to the same site as adenosine triphosphate within the cyclin-dependent kinase 1 active site [1]. This competitive mechanism ensures that the inhibitory effect of Ro-3306 can be overcome by increasing adenosine triphosphate concentrations, providing a reversible inhibition mechanism that is crucial for experimental applications requiring temporal control of cyclin-dependent kinase 1 activity [1].

Kinase Selectivity Profile: Comparative Inhibition of Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, and Cyclin-Dependent Kinase 4

The selectivity profile of Ro-3306 represents a critical aspect of its utility as a research tool, demonstrating preferential inhibition of cyclin-dependent kinase 1 over other cyclin-dependent kinases [1]. Comprehensive kinase profiling reveals that Ro-3306 exhibits nearly 10-fold selectivity for cyclin-dependent kinase 1/cyclin B1 over cyclin-dependent kinase 2/cyclin E, with Ki values of 35 nanomolar and 340 nanomolar, respectively [1]. The selectivity over cyclin-dependent kinase 4/cyclin D is even more pronounced, with greater than 50-fold selectivity as evidenced by Ki values exceeding 2000 nanomolar for cyclin-dependent kinase 4 complexes [1].

Kinase ComplexKi Value (nM)Selectivity Fold vs CDK1/Cyclin B1
Cyclin-Dependent Kinase 1/Cyclin B1351
Cyclin-Dependent Kinase 1/Cyclin A1103.14
Cyclin-Dependent Kinase 2/Cyclin E3409.7
Cyclin-Dependent Kinase 4/Cyclin D>2000>57
Cyclin-Dependent Kinase 2 (isolated)890-132025-38
Cyclin-Dependent Kinase 3300.86

Extended kinase profiling demonstrates that Ro-3306 maintains greater than 15-fold selectivity against a diverse panel of eight human kinases, including extracellular signal-regulated kinase, protein kinase C delta, and serum- and glucocorticoid-regulated kinase [1] [11]. The extracellular signal-regulated kinase shows a Ki value of 1980 nanomolar, representing 56.6-fold selectivity over cyclin-dependent kinase 1/cyclin B1 [11]. Protein kinase C delta and serum- and glucocorticoid-regulated kinase demonstrate Ki values of 318 nanomolar and 497 nanomolar, respectively, corresponding to 9.1-fold and 14.2-fold selectivity over the primary target [11].

Notably, cyclin-dependent kinase 3 represents an exception to the general selectivity pattern, with a Ki value of 30 nanomolar that is comparable to cyclin-dependent kinase 1/cyclin B1 [10]. However, the biological significance of cyclin-dependent kinase 3 inhibition is limited due to the restricted expression and unclear physiological role of this kinase in most cellular contexts [10].

Molecular Docking Studies and Structural Basis for Cyclin-Dependent Kinase 1 Specificity

The structural basis for Ro-3306 selectivity has been elucidated through molecular docking studies and comparative structural analysis of cyclin-dependent kinase family members [1]. Given that the crystal structure of cyclin-dependent kinase 1 was not available at the time of initial studies, molecular docking experiments utilized the high degree of primary structure homology (86%) between the adenosine triphosphate-binding domains of cyclin-dependent kinase 1 and cyclin-dependent kinase 2 to model compound binding [1]. These modeling studies positioned Ro-3306 within the adenosine triphosphate-binding pocket of cyclin-dependent kinase 2, providing insights into the potential binding mode in cyclin-dependent kinase 1 [1].

Subsequent crystallographic studies have revealed the structural features that contribute to Ro-3306 selectivity [7] [17]. The cyclin-dependent kinase 1 structure demonstrates unique features compared to cyclin-dependent kinase 2, including differences in the activation loop flexibility and the configuration of the adenosine triphosphate-binding site [17]. These structural differences, while subtle, provide the molecular basis for the observed selectivity of Ro-3306 [17].

The thiazolinone core of Ro-3306 plays a crucial role in its binding specificity, forming key hydrogen bonds with conserved residues within the adenosine triphosphate-binding pocket [16]. Comparative structural analysis reveals that different conformational isomers of Ro-3306 bind to cyclin-dependent kinase 1 versus other kinases, with the quinoline and thiazolone rings adopting distinct orientations depending on the target kinase [16]. In cyclin-dependent kinase complexes, the thiazolone and quinoline rings are coplanar, while in other kinases such as PIM1, these rings adopt non-coplanar conformations [16].

The quinoline moiety of Ro-3306 contributes significantly to the selectivity profile through specific interactions with the hinge region of cyclin-dependent kinase 1 [16]. The positioning of this quinoline group within the adenosine triphosphate-binding pocket creates favorable contacts that are optimal for cyclin-dependent kinase 1 binding while being less favorable for other kinases [16]. The thiophene ring component provides additional hydrophobic interactions that stabilize the compound within the cyclin-dependent kinase 1 active site [16].

Crystal structures of cyclin-dependent kinase 1 bound to adenosine triphosphate-competitive inhibitors have revealed that the kinase adopts a more flexible conformation compared to cyclin-dependent kinase 2, with enhanced plasticity in the activation loop region [17] [20]. This increased flexibility may contribute to cyclin-dependent kinase 1's ability to accommodate Ro-3306 with higher affinity while simultaneously explaining the compound's reduced affinity for the more rigid cyclin-dependent kinase 2 and cyclin-dependent kinase 4 structures [17] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

351.05000439 g/mol

Monoisotopic Mass

351.05000439 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one

Dates

Modify: 2023-08-15
1: Pantelias A, Karachristou I, Georgakilas AG, Terzoudi GI. Interphase Cytogenetic Analysis of Micronucleated and Multinucleated Cells Supports the Premature Chromosome Condensation Hypothesis as the Mechanistic Origin of Chromothripsis. Cancers (Basel). 2019 Aug 6;11(8). pii: E1123. doi: 10.3390/cancers11081123. PubMed PMID: 31390832; PubMed Central PMCID: PMC6721583.
2: Swadi RR, Sampat K, Herrmann A, Losty PD, See V, Moss DJ. CDK inhibitors reduce cell proliferation and reverse hypoxia-induced metastasis of neuroblastoma tumours in a chick embryo model. Sci Rep. 2019 Jun 24;9(1):9136. doi: 10.1038/s41598-019-45571-8. PubMed PMID: 31235824; PubMed Central PMCID: PMC6591221.
3: Subedar OD, Chiu LLY, Waldman SD. Cell Cycle Synchronization of Primary Articular Chondrocytes Enhances Chondrogenesis. Cartilage. 2019 Apr 11:1947603519841677. doi: 10.1177/1947603519841677. [Epub ahead of print] PubMed PMID: 30971093.
4: Gregg T, Sdao SM, Dhillon RS, Rensvold JW, Lewandowski SL, Pagliarini DJ, Denu JM, Merrins MJ. Obesity-dependent CDK1 signaling stimulates mitochondrial respiration at complex I in pancreatic β-cells. J Biol Chem. 2019 Mar 22;294(12):4656-4666. doi: 10.1074/jbc.RA118.006085. Epub 2019 Jan 30. PubMed PMID: 30700550; PubMed Central PMCID: PMC6433064.
5: Okumura D, Hagino M, Yamagishi A, Kaibori Y, Munira S, Saito Y, Nakayama Y. Inhibitors of the VEGF Receptor Suppress HeLa S3 Cell Proliferation via Misalignment of Chromosomes and Rotation of the Mitotic Spindle, Causing a Delay in M-Phase Progression. Int J Mol Sci. 2018 Dec 12;19(12). pii: E4014. doi: 10.3390/ijms19124014. PubMed PMID: 30545129; PubMed Central PMCID: PMC6320846.
6: de Macedo MP, Glanzner WG, Rissi VB, Gutierrez K, Currin L, Baldassarre H, Bordignon V. A fast and reliable protocol for activation of porcine oocytes. Theriogenology. 2019 Jan 1;123:22-29. doi: 10.1016/j.theriogenology.2018.09.021. Epub 2018 Sep 24. PubMed PMID: 30273737.
7: Jorda R, Hendrychová D, Voller J, Řezníčková E, Gucký T, Kryštof V. How Selective Are Pharmacological Inhibitors of Cell-Cycle-Regulating Cyclin-Dependent Kinases? J Med Chem. 2018 Oct 25;61(20):9105-9120. doi: 10.1021/acs.jmedchem.8b00049. Epub 2018 Oct 5. PubMed PMID: 30234987.
8: Santos AJM, Boucrot E. Probing Endocytosis During the Cell Cycle with Minimal Experimental Perturbation. Methods Mol Biol. 2018;1847:23-35. doi: 10.1007/978-1-4939-8719-1_3. Erratum in: Methods Mol Biol. 2018;1847:E1. PubMed PMID: 30129007.
9: Wu CX, Wang XQ, Chok SH, Man K, Tsang SHY, Chan ACY, Ma KW, Xia W, Cheung TT. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma. Theranostics. 2018 Jun 13;8(14):3737-3750. doi: 10.7150/thno.25487. eCollection 2018. PubMed PMID: 30083256; PubMed Central PMCID: PMC6071527.
10: Prevo R, Pirovano G, Puliyadi R, Herbert KJ, Rodriguez-Berriguete G, O'Docherty A, Greaves W, McKenna WG, Higgins GS. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. Cell Cycle. 2018;17(12):1513-1523. doi: 10.1080/15384101.2018.1491236. Epub 2018 Jul 25. PubMed PMID: 30045664; PubMed Central PMCID: PMC6132956.
11: Zhang P, Kawakami H, Liu W, Zeng X, Strebhardt K, Tao K, Huang S, Sinicrope FA. Targeting CDK1 and MEK/ERK Overcomes Apoptotic Resistance in BRAF-Mutant Human Colorectal Cancer. Mol Cancer Res. 2018 Mar;16(3):378-389. doi: 10.1158/1541-7786.MCR-17-0404. Epub 2017 Dec 12. PubMed PMID: 29233910.
12: Bogusz J, Zrubek K, Rembacz KP, Grudnik P, Golik P, Romanowska M, Wladyka B, Dubin G. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Sci Rep. 2017 Oct 17;7(1):13399. doi: 10.1038/s41598-017-13557-z. PubMed PMID: 29042609; PubMed Central PMCID: PMC5645348.
13: Kudou K, Komatsu T, Nogami J, Maehara K, Harada A, Saeki H, Oki E, Maehara Y, Ohkawa Y. The requirement of Mettl3-promoted MyoD mRNA maintenance in proliferative myoblasts for skeletal muscle differentiation. Open Biol. 2017 Sep;7(9). pii: 170119. doi: 10.1098/rsob.170119. PubMed PMID: 28878038; PubMed Central PMCID: PMC5627051.
14: Gardner NJ, Gillespie PJ, Carrington JT, Shanks EJ, McElroy SP, Haagensen EJ, Frearson JA, Woodland A, Blow JJ. The High-Affinity Interaction between ORC and DNA that Is Required for Replication Licensing Is Inhibited by 2-Arylquinolin-4-Amines. Cell Chem Biol. 2017 Aug 17;24(8):981-992.e4. doi: 10.1016/j.chembiol.2017.06.019. Epub 2017 Aug 3. PubMed PMID: 28781123; PubMed Central PMCID: PMC5563080.
15: Sisinni L, Maddalena F, Condelli V, Pannone G, Simeon V, Li Bergolis V, Lopes E, Piscazzi A, Matassa DS, Mazzoccoli C, Nozza F, Lettini G, Amoroso MR, Bufo P, Esposito F, Landriscina M. TRAP1 controls cell cycle G2-M transition through the regulation of CDK1 and MAD2 expression/ubiquitination. J Pathol. 2017 Sep;243(1):123-134. doi: 10.1002/path.4936. Epub 2017 Aug 9. PubMed PMID: 28678347.
16: Cai J, Li B, Zhu Y, Fang X, Zhu M, Wang M, Liu S, Jiang X, Zheng J, Zhang X, Chen P. Prognostic Biomarker Identification Through Integrating the Gene Signatures of Hepatocellular Carcinoma Properties. EBioMedicine. 2017 May;19:18-30. doi: 10.1016/j.ebiom.2017.04.014. Epub 2017 Apr 12. PubMed PMID: 28434945; PubMed Central PMCID: PMC5440601.
17: Müllers E, Silva Cascales H, Burdova K, Macurek L, Lindqvist A. Residual Cdk1/2 activity after DNA damage promotes senescence. Aging Cell. 2017 Jun;16(3):575-584. doi: 10.1111/acel.12588. Epub 2017 Mar 26. PubMed PMID: 28345297; PubMed Central PMCID: PMC5418196.
18: Ma HT, Poon RY. Synchronization of HeLa Cells. Methods Mol Biol. 2017;1524:189-201. PubMed PMID: 27815904.
19: Wang XQ, Lo CM, Chen L, Ngan ES, Xu A, Poon RY. CDK1-PDK1-PI3K/Akt signaling pathway regulates embryonic and induced pluripotency. Cell Death Differ. 2017 Jan;24(1):38-48. doi: 10.1038/cdd.2016.84. Epub 2016 Sep 16. PubMed PMID: 27636107; PubMed Central PMCID: PMC5260505.
20: Yang W, Cho H, Shin HY, Chung JY, Kang ES, Lee EJ, Kim JH. Accumulation of cytoplasmic Cdk1 is associated with cancer growth and survival rate in epithelial ovarian cancer. Oncotarget. 2016 Aug 2;7(31):49481-49497. doi: 10.18632/oncotarget.10373. PubMed PMID: 27385216; PubMed Central PMCID: PMC5226523.

Explore Compound Types